Gallium diethylamide

Übersicht

Beschreibung

Gallium diethylamide is a compound that contains gallium, a chemical element with the symbol Ga and atomic number 31 . Gallium is a blue-gray metal with an orthorhombic crystalline structure . It is widely distributed at Earth’s surface but does not occur free or concentrated in independent minerals . It is extracted as a by-product from zinc blende, iron pyrites, bauxite, and germanite . Gallium is silvery white and soft enough to be cut with a knife . It takes on a bluish tinge because of superficial oxidation .

Molecular Structure Analysis

The molecular structure of gallium compounds has been analyzed in several studies . For example, gallium-based liquid metals (LMs) in energy and environmental applications, such as the catalytic synthesis of ethylene by non-petroleum routes via Pd–Ga liquid catalysts, alkane dehydrogenation via Pd–Ga or Pt–Ga catalysts, CO 2 hydrogenation to methanol via Ni Ga or Pd/Ga 2 O 3 catalysts, and catalytic degradation of CO 2 via EGaIn liquid metal catalysts below 500 °C, where Ga-based liquid metal catalysts exhibit high selectivity and low energy consumption .

Chemical Reactions Analysis

The chemical reactions involving gallium have been studied extensively . The gallium electrowinning process is always accompanied by a hydrogen evolution reaction that results in low current efficiency . In another study, the electrochemical behavior and electrodeposition of gallium were investigated in a non-aqueous electrolyte comprising gallium (III) chloride and 1,2-dimethoxyethane (DME) .

Physical And Chemical Properties Analysis

Gallium has unique physical and chemical properties . It is silvery white and soft enough to be cut with a knife . It takes on a bluish tinge because of superficial oxidation . Gallium is stable in dry air and slowly oxidizes in moist air until a protective film forms .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Gallium compounds, including gallium diethylamide, have been extensively used in medical fields. They are employed as diagnostic and therapeutic agents in cancer and disorders related to calcium and bone metabolism. Radioactive gallium and gallium nitrate specifically have seen usage in clinical medicine. Furthermore, gallium compounds show promise in anti-inflammatory and immunosuppressive activities in animal models of human diseases. Some recent studies have also indicated the potential of gallium compounds as antimicrobial agents against specific pathogens (Chitambar, 2010).

Electronic Industry Applications

In the electronics industry, the chemical properties of gallium, particularly in the form of gallium arsenide, have led to its widespread use in the semiconductor industry. Gallium compounds are integral in manufacturing high-speed semiconductors and other electronic components (Chitambar, 2010).

Environmental Impact Studies

Studies on the environmental impact of gallium have been conducted, especially in aquatic animals like the common carp. Investigations have revealed changes in metabolic enzyme activities and ultrastructural alterations in hepatocytes due to gallium exposure. These studies are crucial for understanding the environmental and ecological impacts of gallium usage (Yang & Chen, 2003).

Cancer Treatment

Gallium has a notable role in cancer treatment. It modifies the DNA structure, inhibits enzyme activities and alters cellular functions, making it a valuable therapeutic option in oncology. Its compatibility with oral administration and low toxicity compared to other metals like platinum, make it a significant candidate in cancer therapy (Collery et al., 2002).

Novel Applications in Technology

Gallium's unique properties, such as forming a thin oxide layer on its surface, enable its use in innovative technologies like soft electrodes, sensors, and microfluidic devices. Its ability to change states and the resultant reversible adhesion properties make gallium a candidate for use in transfer printing, robotics, and biomedicine (Dickey, 2014).

Antimicrobial Activity

Gallium's antimicrobial activity, especially against pathogens like Staphylococcus aureus, has been explored. It disrupts iron-dependent pathways in bacteria, making it an effective antimicrobial agent. This property is particularly relevant in the context of increasing antibiotic resistance (Arnold et al., 2012).

Effects on Immune System

Gallium's impact on the human immune system has been studied, showing concentration-dependent effects on human peripheral blood mononuclear cells. Low concentrations of gallium can promote cell growth and cytokine release, while higher concentrations induce apoptosis. This highlights its potential in immunotherapy and understanding immune response mechanisms (Chang et al., 2003).

Safety And Hazards

Zukünftige Richtungen

The future directions of gallium applications are promising . Gallium compounds have gained importance in the fields of medicine and electronics . In clinical medicine, radioactive gallium and stable gallium nitrate are used as diagnostic and therapeutic agents in cancer and disorders of calcium and bone metabolism . In the electronics field, the chemical properties of gallium arsenide have led to its use in the semiconductor industry . The use of older and newer gallium compounds in clinical medicine may be advanced by a better understanding of their mechanisms of action, drug resistance, pharmacology, and side-effects .

Eigenschaften

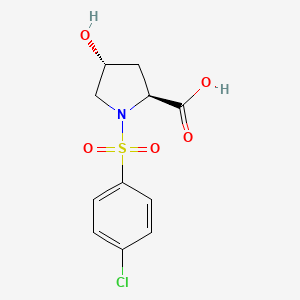

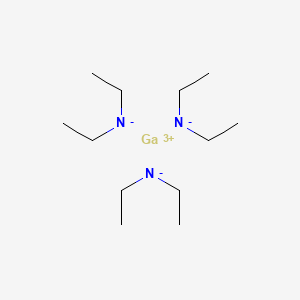

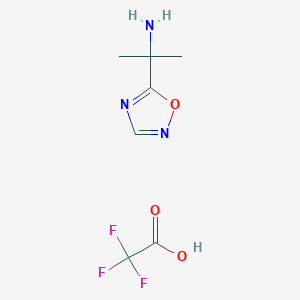

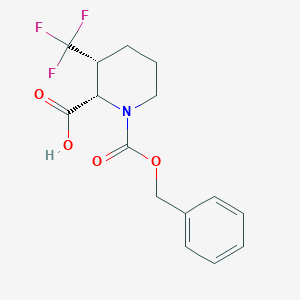

IUPAC Name |

gallium;diethylazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H10N.Ga/c3*1-3-5-4-2;/h3*3-4H2,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYORTJMAUFROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30GaN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium diethylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3420469.png)

![4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B3420564.png)